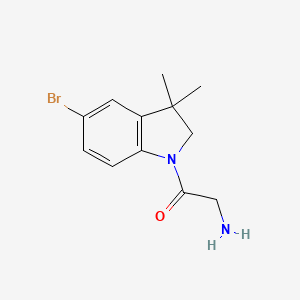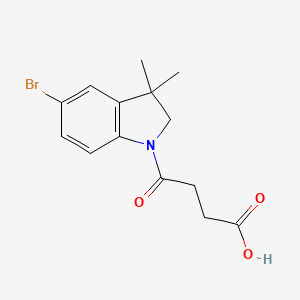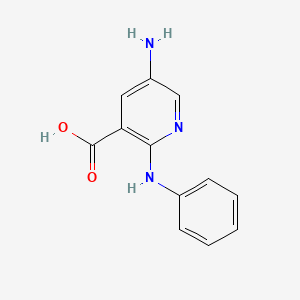
(5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone, also known as EOPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical agent. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
(5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone has been shown to act as a potent inhibitor of various enzymes and receptors in the body. It has been shown to inhibit the activity of the protein kinase CK2, which plays a critical role in cell growth and proliferation. (5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone has also been shown to inhibit the activity of the dopamine transporter, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
(5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects and to modulate the immune response. Additionally, (5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone in lab experiments is its high potency and specificity. It has been shown to have a high affinity for its target enzymes and receptors, making it a valuable tool for studying their function. However, one limitation of using (5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone in lab experiments is its potential toxicity. Careful dose optimization and safety precautions must be taken to ensure the safety of researchers.
Direcciones Futuras
There are many potential future directions for research on (5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration method for (5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of (5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone and its potential applications in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases.
Métodos De Síntesis
The synthesis of (5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone involves the reaction of 5-ethyl-4-formyl-2-oxazoline with piperazine in the presence of a reducing agent. This method has been optimized to produce high yields of (5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone with high purity.
Aplicaciones Científicas De Investigación
(5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone has been studied for its potential applications in the field of pharmaceuticals. Its unique chemical structure has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Propiedades
IUPAC Name |
(5-ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-8-9(12-7-15-8)10(14)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQOIRAFXHTXLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethyl-1,3-oxazol-4-yl)-piperazin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7637685.png)
![4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide](/img/structure/B7637695.png)



![3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B7637730.png)
![N-[4-(2-oxo-2-piperidin-1-ylethyl)phenyl]acetamide](/img/structure/B7637738.png)
![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]-methylamino]acetic acid](/img/structure/B7637752.png)
![2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7637757.png)
![2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)

![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)

![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)